

Diaminopyrimidine Scaffolds: A Comprehensive Technical Guide to Therapeutic Targeting

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Compound of Interest

Compound Name: *N₂,N₂-dimethylpyridine-2,4-diamine*

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The 2,4-diaminopyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as a versatile core for the design of potent and selective inhibitors targeting a wide range of therapeutic targets. Its remarkable ability to mimic the hydrogen bonding pattern of the adenine hinge-binding motif of ATP has led to its extensive exploration in the development of kinase inhibitors. Furthermore, its structural features have been instrumental in the design of inhibitors for other critical enzymes, most notably dihydrofolate reductase. This technical guide provides an in-depth overview of the key therapeutic targets of diaminopyrimidine scaffolds, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Key Therapeutic Targets and Quantitative Efficacy

The therapeutic potential of diaminopyrimidine derivatives has been demonstrated against a multitude of targets, primarily in the areas of oncology, infectious diseases, and inflammatory conditions. The following tables summarize the *in vitro* efficacy of various diaminopyrimidine-based compounds against their respective targets.

Kinase Inhibitors

Kinases are a major class of enzymes that play a crucial role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The diaminopyrimidine scaffold

has proven to be a highly effective framework for the development of potent kinase inhibitors.

Table 1: Diaminopyrimidine-Based Focal Adhesion Kinase (FAK) Inhibitors

Compound ID	Target	IC50 (nM)	Cell Line	Antiproliferative IC50 (μM)	Reference
A12	FAK	<500	A549	0.13 ± 0.04	[1][2][3]
A12	FAK	<500	MDA-MB-231	0.094 ± 0.05	[1][2][3]
TAE-226	FAK	-	A549, MDA-MB-231	-	[1]
VS-6063 (Defactinib)	FAK, Pyk2	0.6	-	-	[4]
GSK-2256098	FAK	-	-	-	[4]
CEP-37440	FAK, ALK	2 (FAK), 3.1 (ALK)	-	-	[4]

Table 2: Diaminopyrimidine-Based Cyclin-Dependent Kinase (CDK) Inhibitors

Compound Class	Target	IC50	Cellular Potency	Reference
2,4-diaminopyrimidines	CDKs	< 10 nM	Submicromolar range	[5]

Table 3: Other Diaminopyrimidine-Based Kinase Inhibitors

Compound ID	Target(s)	IC50 (nM)	Reference
A12	FAK, PLK4, TRKA, ALK, cMet	20.6 (TRKA), 15.1 (PLK4)	[4]
11i	JAK3	-	[6]
-	MK2	19	[7]
Cand 5	CK1 ϵ	-	[8]
-	HPK1	-	[9]

Dihydrofolate Reductase (DHFR) Inhibitors

Dihydrofolate reductase is a crucial enzyme in the synthesis of tetrahydrofolate, a precursor required for the biosynthesis of nucleotides and certain amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer agents.[10][11][12]

Table 4: Diaminopyrimidine-Based Dihydrofolate Reductase (DHFR) Inhibitors

Compound	Target Organism/Cell	Application	Reference
Trimethoprim	Bacteria	Antibacterial	[10][13][14]
Pyrimethamine	Protozoa (e.g., Plasmodium, Toxoplasma)	Antimalarial, Antiprotozoal	[10][13][15]
Methotrexate	Mammalian cells	Anticancer	[10]
Metoprine	Mammalian cells	Anticancer (research)	[12][16]
Iclaprim	Bacteria (including some trimethoprim-resistant strains)	Antibacterial	[17][18]
Compound 161	Mycobacterium tuberculosis	Anti-tubercular (MIC = 6.25 μ g/mL)	[19][20]

Other Therapeutic Targets

The versatility of the diaminopyrimidine scaffold extends beyond kinases and DHFR, with demonstrated activity against various other targets, particularly in the context of infectious diseases.

Table 5: Diaminopyrimidine-Based Inhibitors of Protozoal and Other Targets

Compound ID	Target Organism	Potential Molecular Target(s)	In Vitro Activity (IC50)	Reference
SCYX-5070	Trypanosoma brucei	Mitogen-activated protein kinases (MAPKs), cdc2-related kinases (CRKs)	-	[21][22]
-	Cryptosporidium parvum	Dihydrofolate Reductase (DHFR)	-	[23]

Experimental Protocols

This section provides a detailed methodology for key experiments commonly cited in the evaluation of diaminopyrimidine-based inhibitors.

In Vitro Kinase Inhibition Assay (Example: FAK)

This protocol describes a typical in vitro assay to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

Materials:

- Recombinant human FAK enzyme
- Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

- ATP (Adenosine triphosphate)
- Substrate peptide (e.g., Poly(Glu, Tyr) 4:1)
- Test compounds (diaminopyrimidine derivatives) dissolved in DMSO
- ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
- 384-well plates
- Plate reader

Procedure:

- Prepare a serial dilution of the test compounds in DMSO.
- Add a small volume of the diluted compounds to the wells of a 384-well plate. Include wells with DMSO only as a negative control.
- Add the FAK enzyme and the substrate peptide to each well.
- Initiate the kinase reaction by adding ATP.
- Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
- The luminescence signal, which is proportional to the kinase activity, is measured using a plate reader.
- Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation (Antiproliferative) Assay

This protocol outlines a common method to assess the effect of a compound on the proliferation of cancer cell lines.

Materials:

- Cancer cell lines (e.g., A549, MDA-MB-231)
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- Test compounds dissolved in DMSO
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-1 reagent
- 96-well plates
- Microplate reader

Procedure:

- Seed the cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of the test compounds in the cell culture medium.
- Remove the old medium from the wells and add the medium containing the test compounds. Include wells with medium and DMSO as a negative control.
- Incubate the plates for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Add the MTT or WST-1 reagent to each well and incubate for an additional 2-4 hours.
- If using MTT, add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

- Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
- Determine the IC₅₀ value by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Dihydrofolate Reductase (DHFR) Inhibition Assay

This protocol describes a spectrophotometric assay to measure the inhibition of DHFR activity.

Materials:

- Purified DHFR enzyme (from the target organism, e.g., *E. coli* or human)
- Assay buffer (e.g., potassium phosphate buffer, pH 7.5)
- Dihydrofolate (DHF)
- NADPH (Nicotinamide adenine dinucleotide phosphate)
- Test compounds dissolved in DMSO
- 96-well UV-transparent plates
- UV-Vis spectrophotometer

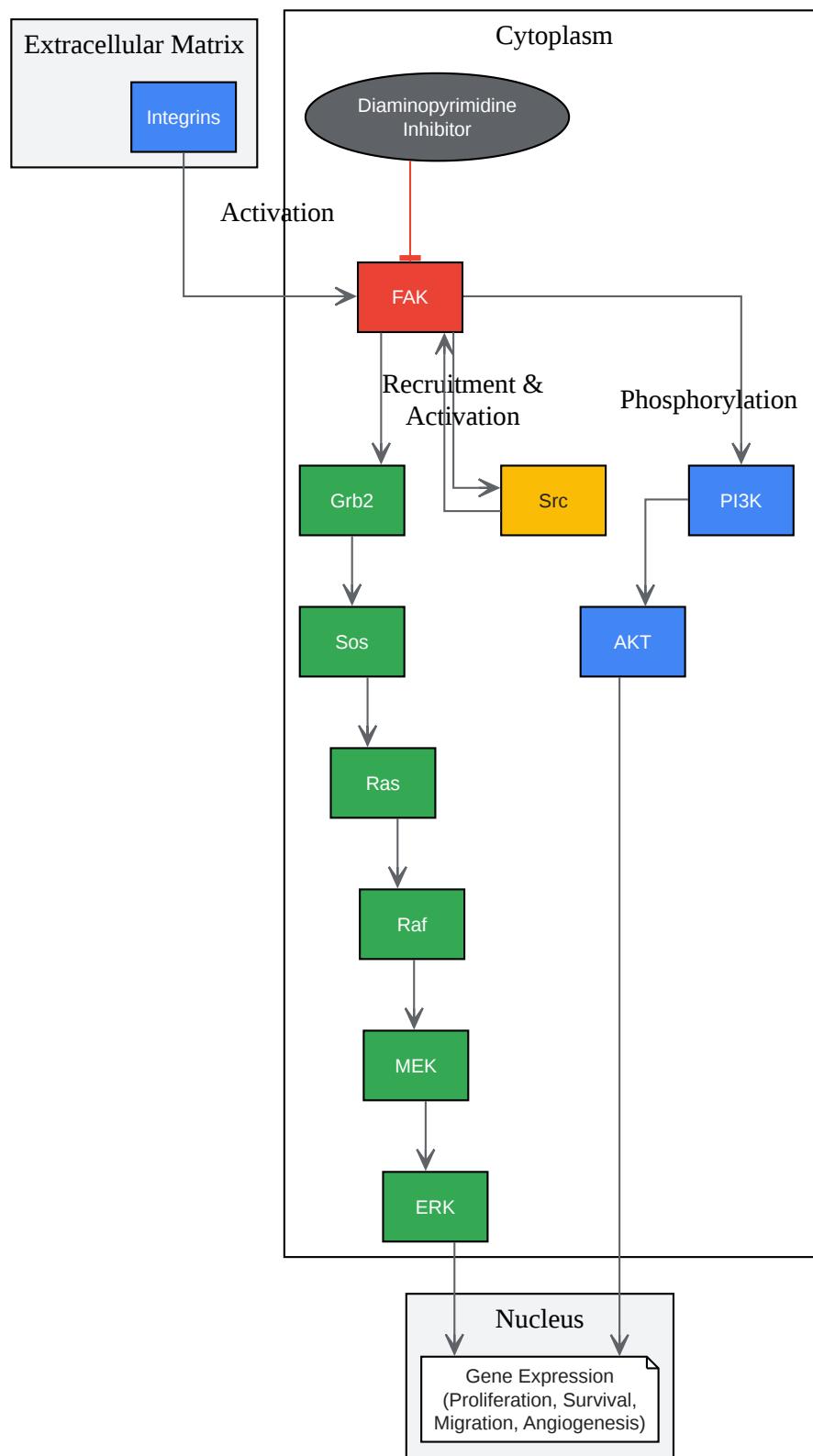
Procedure:

- Prepare serial dilutions of the test compounds in the assay buffer.
- In a 96-well plate, add the assay buffer, DHFR enzyme, and the test compound. Include a no-enzyme control and a no-inhibitor control.
- Pre-incubate the mixture for a few minutes at room temperature.
- Initiate the reaction by adding DHF and NADPH.
- Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

- Calculate the initial reaction velocity (rate of NADPH consumption) for each concentration of the inhibitor.
- Determine the percentage of inhibition relative to the no-inhibitor control.
- Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

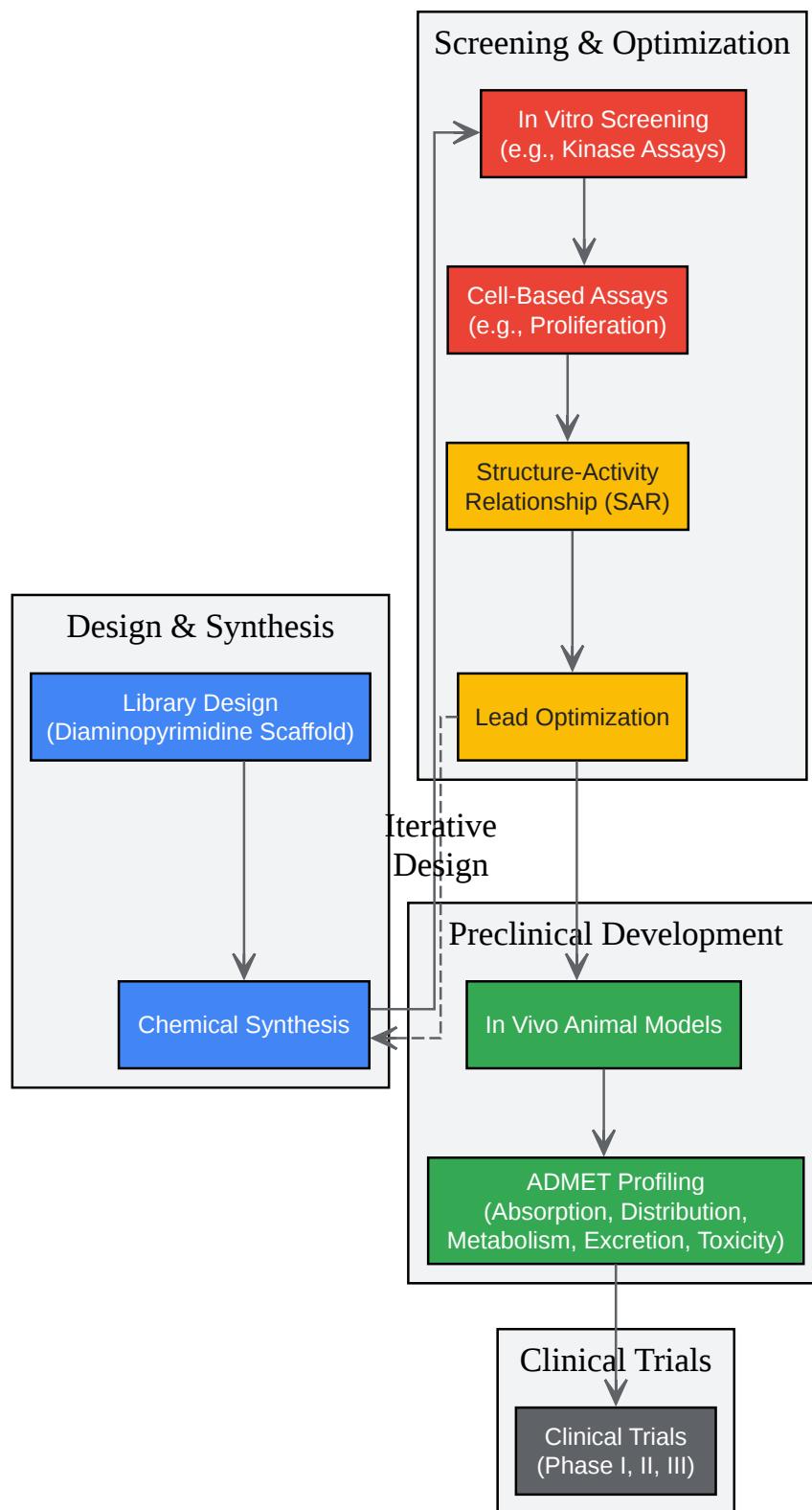
Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams, created using the DOT language, illustrate key signaling pathways and a general workflow for drug discovery involving diaminopyrimidine scaffolds.

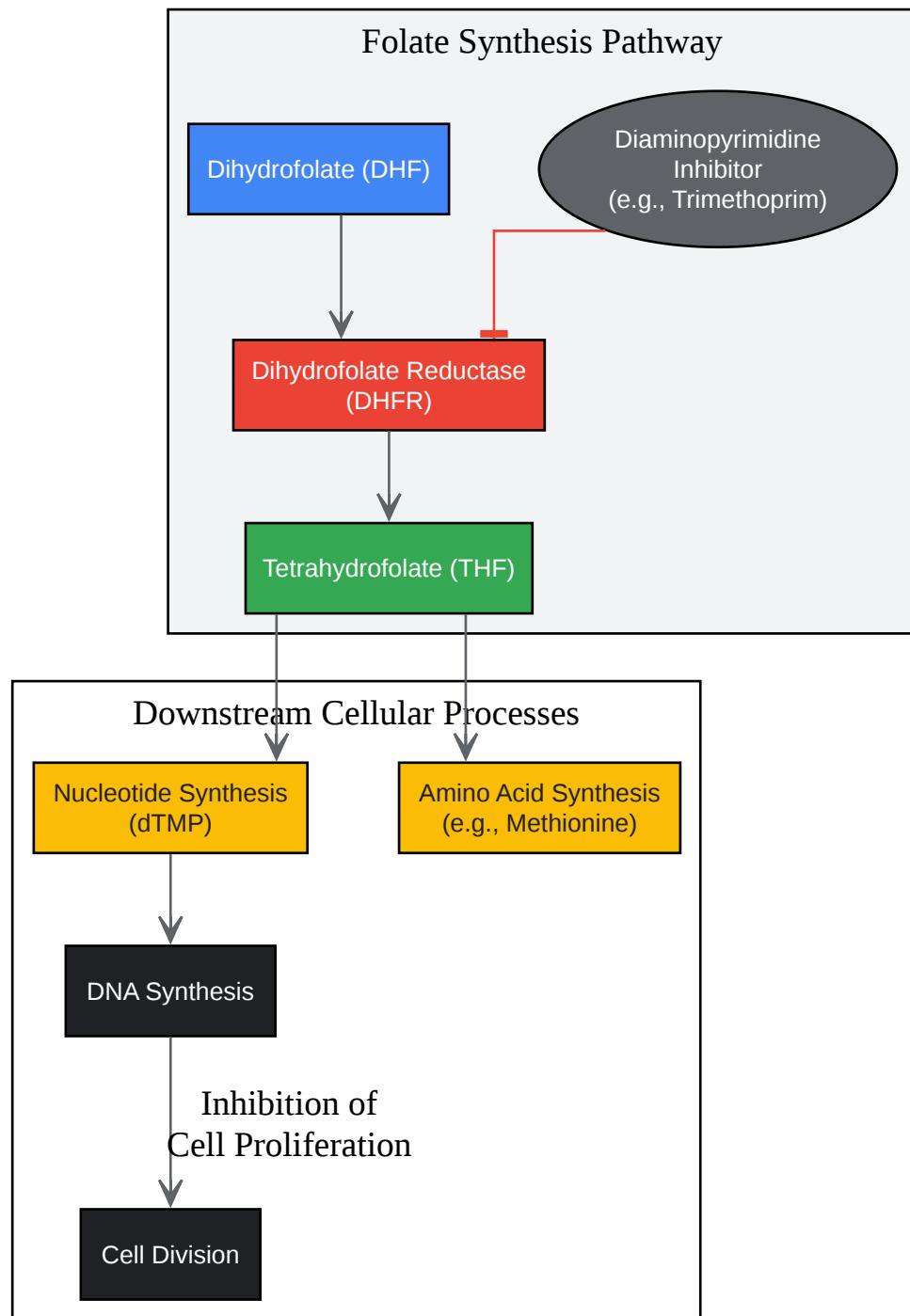


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Caption: FAK signaling pathway and the point of inhibition by diaminopyrimidine derivatives.

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Caption: General workflow for the discovery and development of diaminopyrimidine-based drugs.



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Caption: Mechanism of action of diaminopyrimidine-based DHFR inhibitors.

Conclusion

The diaminopyrimidine scaffold continues to be a highly fruitful starting point for the design of novel therapeutics. Its proven success in targeting kinases and dihydrofolate reductase has established it as a "privileged" structure in drug discovery. The ongoing research into novel derivatives and their application to a broader range of therapeutic targets, including those in infectious and inflammatory diseases, underscores the enduring potential of this chemical motif. This guide provides a foundational resource for researchers in the field, summarizing key data and methodologies to facilitate further exploration and development of diaminopyrimidine-based drugs.

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